molecular formula C7H7BrN2O3 B7871463 5-Bromo-2-ethoxy-3-nitropyridine

5-Bromo-2-ethoxy-3-nitropyridine

Cat. No.: B7871463
M. Wt: 247.05 g/mol
InChI Key: AWRLZJJDHWCYKN-UHFFFAOYSA-N
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Description

5-Bromo-2-ethoxy-3-nitropyridine is a heterocyclic organic compound with the molecular formula C7H7BrN2O3. It is a derivative of pyridine, featuring a bromine atom at the 5-position, an ethoxy group at the 2-position, and a nitro group at the 3-position. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-ethoxy-3-nitropyridine typically involves the nitration of 5-bromo-2-ethoxypyridine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position of the pyridine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-ethoxy-3-nitropyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom at the 5-position can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The ethoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) or metal hydrides such as lithium aluminum hydride (LiAlH4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Aminopyridine derivatives: from reduction reactions.

    Substituted pyridines: from nucleophilic substitution reactions.

    Carboxylic acid derivatives: from oxidation reactions.

Scientific Research Applications

5-Bromo-2-ethoxy-3-nitropyridine is utilized in various scientific research applications, including:

    Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

    Material Science: In the development of novel materials with specific electronic or optical properties.

    Biological Studies: As a probe to study biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of 5-Bromo-2-ethoxy-3-nitropyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methoxy-3-nitropyridine
  • 5-Bromo-2-hydroxy-3-nitropyridine
  • 5-Bromo-2-ethoxy-4-nitropyridine

Uniqueness

5-Bromo-2-ethoxy-3-nitropyridine is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to its analogs. The presence of the ethoxy group at the 2-position and the nitro group at the 3-position allows for selective reactions and applications that are not possible with other similar compounds.

Properties

IUPAC Name

5-bromo-2-ethoxy-3-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O3/c1-2-13-7-6(10(11)12)3-5(8)4-9-7/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRLZJJDHWCYKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=N1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 5-bromo-2-chloro-3-nitropyridine (100 mg, 0.42 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (315 uL, 2.11 mmol) in ethanol (1 mL) was heated to 50° C. for 50 min and then cooled to rt. Water was added and the resulting aqueous mixture was extracted twice with ethyl acetate. The combined organic extracts were washed with 1 N HCl, dried over magnesium sulfate, filtered, and concentrated in vacuo. The residue was purified by flash chromatography (gradient, 100% hexanes to 90% hexanes:10% ethyl acetate) to provide 5-bromo-2-ethoxy-3-nitropyridine (52.2 mg, 0.211 mmol, 50% yield) as a yellow oil. 1H NMR (400 MHz, CDCl3) δ 8.42 (d, 1H), 8.36 (d, 1H), 4.55 (q, 2H), 1.45 (t, 3H); MS (EI) for C7H7BrN2O3: 246, 248 (M).
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100 mg
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315 μL
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1 mL
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Synthesis routes and methods II

Procedure details

5-Bromo-2-chloro-3-nitropyridine (1 g, 4.21 mmol) was dissolved in EtOH (5 ml) and a solution of sodium ethoxyde (21% m/v in EtOH, 1.5 ml, 4.63 mmol) was added dropwise. Once the addition was finished, the solvent was evaporated under reduced pressure and water was added tot the residue. The reaction mixture was extracted with dichloromethane (×3). The organic phase was dried over magnesium sulphate, filtered and the solvent evaporated under reduced pressure. The resulting crude (805 mg, 77% yield) was pure enough to perform the next synthetic step. Purity: 100%
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1 g
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5 mL
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Synthesis routes and methods III

Procedure details

Sodium (3.22 g) was dissolved in absolute ethanol (100 ml) and added dropwise to a suspension of 5-bromo-2-chloro-3-nitropyridine (30.2 g) in ethanol (100 ml) at 0° C. over 10 mins. The cold bath was removed and the reaction stirred at RT for 18 h. The reaction was evaporated to approximately half its volume then diluted with saturated ammonium chloride (aq) (600 ml). The reaction was stirred at RT overnight then the solids were filtered and rinsed well with water. The solids were dissolved in hot ethanol (100 ml) then diluted with hot water (500 ml) and stirred with cooling to RT for 2 hr. The solids were collected and rinsed well with water then suction dried and vacuum dried to give the title compound (26.4 g) as a dark brown solid.
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3.22 g
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100 mL
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30.2 g
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100 mL
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